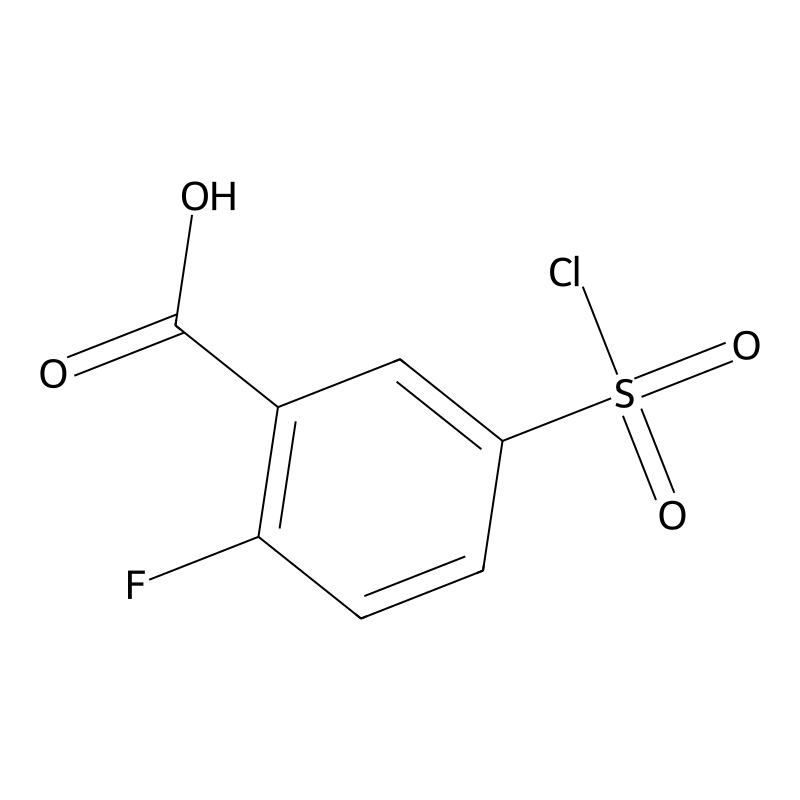

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Chlorosulfonyl)-2-fluorobenzoic acid is an organosulfur compound with the molecular formula C₇H₄ClFO₄S. This compound features a chlorosulfonyl group (-SO₂Cl) and a fluorine atom attached to a benzoic acid structure, making it a valuable intermediate in organic synthesis. Its unique structure contributes to its reactivity and versatility in various chemical applications, particularly in medicinal chemistry and material science .

There is no documented information on the specific biological mechanism of action for 5-(chlorosulfonyl)-2-fluorobenzoic acid.

Due to the presence of the chlorosulfonyl group, the compound is likely:

- Corrosive: It can irritate or damage skin, eyes, and mucous membranes upon contact.

- Harmful if swallowed: Ingestion can cause internal damage.

- May be harmful if inhaled: Inhalation can irritate the respiratory tract.

Organic Synthesis:

-(Chlorosulfonyl)-2-fluorobenzoic acid serves as a versatile building block in organic synthesis due to the presence of both activating and reactive functional groups. The chlorosulfonyl group acts as an activating group, enhancing the electrophilic character of the adjacent carbon atom, while the carboxylic acid group allows for further functionalization through various chemical reactions. This combination of functionalities enables the introduction of diverse substituents onto the aromatic ring, facilitating the synthesis of complex organic molecules. For instance, research has utilized 5-(chlorosulfonyl)-2-fluorobenzoic acid as a key intermediate in the synthesis of novel bioactive compounds and functional materials.

Medicinal Chemistry:

The unique properties of 5-(chlorosulfonyl)-2-fluorobenzoic acid have attracted interest in medicinal chemistry. The presence of the fluorine atom can introduce favorable electronic and lipophilic properties, potentially influencing the drug-like characteristics of molecules it is incorporated into. Studies have explored the use of 5-(chlorosulfonyl)-2-fluorobenzoic acid derivatives as potential inhibitors of various enzymes and receptors, aiming to develop new therapeutic agents for different diseases [, ].

- Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives.

- Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

- Hydrolysis: In the presence of water or aqueous base, this compound can undergo hydrolysis to yield 2-fluorobenzoic acid and sulfur dioxide.

Research indicates that 5-(Chlorosulfonyl)-2-fluorobenzoic acid exhibits significant biological activity. It serves as a building block for pharmaceutical compounds that possess anti-inflammatory and anticancer properties. Additionally, it is used in enzyme inhibition studies and drug development, highlighting its potential in medicinal chemistry .

The synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic acid typically involves the chlorosulfonation of 2-fluorobenzoic acid. The process can be summarized as follows:

- Chlorosulfonation: 2-fluorobenzoic acid is reacted with chlorosulfonic acid under controlled conditions (0-5°C). The reaction mixture is stirred for several hours to ensure complete conversion.

- Isolation: The reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered and washed to remove impurities.

- Purification: The crude product undergoes recrystallization from solvents such as ethanol or acetone to achieve purity .

Uniqueness

The uniqueness of 5-(Chlorosulfonyl)-2-fluorobenzoic acid lies in its combination of both a chlorosulfonyl group and a fluorine atom on the benzoic acid core. This specific arrangement enhances its reactivity compared to similar compounds, making it particularly valuable for organic synthesis and various chemical transformations .

Studies on interaction mechanisms involving 5-(Chlorosulfonyl)-2-fluorobenzoic acid have revealed its role in enzyme inhibition and potential interactions with various biological targets. Its unique functional groups allow it to engage in specific interactions that can influence biological pathways, making it a subject of interest in drug development .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5-(Chlorosulfonyl)-2-fluorobenzoic acid. These include:

- Chlorosulfonyl Isocyanate: Known for its use in synthesizing β-lactams and other nitrogen-containing heterocycles.

- Sulfonimidates: Contain a sulfonyl group bonded to an imidate moiety; utilized in synthesizing sulfoximines and sulfonimidamides.

- Chlorosulfonic Acid: A related compound used in preparing alkyl sulfates and other sulfonyl derivatives.

Comparison TableCompound Name Structural Features

5-(Chlorosulfonyl)-2-fluorobenzoic acid possesses the molecular formula C₇H₄ClFO₄S, representing a substituted benzoic acid derivative with distinct functional groups positioned on the aromatic ring [1]. The compound features a benzene ring core with three primary substituents: a carboxylic acid group (-COOH), a fluorine atom at the ortho position relative to the carboxyl group, and a chlorosulfonyl group (-SO₂Cl) at the meta position [2].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F, which clearly delineates the connectivity and positioning of all atoms within the molecule [1] [3]. The International Chemical Identifier Key for this compound is CISMZCVQNVNWJW-UHFFFAOYSA-N, providing a unique chemical identifier for database searches and compound verification [1] [2].

The molecular architecture demonstrates the presence of multiple electron-withdrawing groups on the benzene ring, specifically the fluorine substituent at position 2 and the chlorosulfonyl moiety at position 5, both relative to the carboxylic acid functional group [1] [4]. This substitution pattern creates a compound with significant electronic effects that influence both its chemical reactivity and physical properties [5].

Systematic Nomenclature and Identification Systems

The International Union of Pure and Applied Chemistry systematic name for this compound is 5-(chlorosulfonyl)-2-fluorobenzoic acid, which follows standard nomenclature conventions for substituted benzoic acids [1] [2]. The numbering system begins with the carboxylic acid carbon as position 1, with the fluorine atom occupying position 2 and the chlorosulfonyl group at position 5 [3] [4].

Alternative nomenclature systems recognize this compound through various synonymous names including 2-fluoro-5-chlorosulfonyl benzoic acid, 5-chlorosulphonyl-2-fluorobenzoic acid, and benzoic acid, 5-chlorosulfonyl-2-fluoro [1] [3]. The Chemical Abstracts Service has assigned the registry number 37098-75-2 to this compound, serving as the primary identifier for chemical databases and regulatory purposes [1] [6] [3].

Identification System Identifier Chemical Abstracts Service Number 37098-75-2 [1] International Chemical Identifier Key CISMZCVQNVNWJW-UHFFFAOYSA-N [1] PubChem Compound Identifier 608984 [1] Molecular Data File Number MFCD03030335 [1]

The compound is also catalogued in various chemical databases under multiple product codes and synonyms, facilitating identification across different commercial and academic platforms [1] [3] [7]. These identification systems ensure consistent recognition and proper cataloguing within the global chemical information infrastructure [6] [7].

Structural Isomerism and Related Compounds

The structural framework of 5-(Chlorosulfonyl)-2-fluorobenzoic acid allows for multiple isomeric possibilities based on the positioning of the fluorine and chlorosulfonyl substituents on the benzene ring [8] [9]. Positional isomers include compounds where these functional groups occupy different positions relative to the carboxylic acid group, creating distinct chemical entities with unique properties [8] [10].

Related structural analogues include 2-chloro-5-(fluorosulfonyl)benzoic acid, which represents a fluorosulfonyl derivative with the molecular formula C₇H₄ClFO₄S and Chemical Abstracts Service number 21346-66-7 [8]. This compound demonstrates the structural relationship between chlorosulfonyl and fluorosulfonyl derivatives within the same chemical family [8].

Another significant structural relative is 3-(chlorosulfonyl)-2-fluorobenzoic acid, bearing the molecular formula C₇H₄ClFO₄S but with the chlorosulfonyl group positioned at the 3-position instead of the 5-position [9]. This positional isomer exhibits the International Chemical Identifier Key VVXPMHNYFDAEJU-UHFFFAOYSA-N and Chemical Abstracts Service number 1909327-45-2 [9].

Additional structural variants include methylated derivatives such as 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoic acid with molecular formula C₈H₆ClFO₄S, demonstrating how methyl substitution can create related compounds within this chemical series [11]. The existence of multiple chloro-substituted analogues, including 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid with molecular formula C₇H₃Cl₂FO₄S, illustrates the structural diversity possible within this compound class [10].

Molecular Weight and Atomic Composition

The molecular weight of 5-(Chlorosulfonyl)-2-fluorobenzoic acid has been determined to be 238.621 grams per mole through precise atomic mass calculations [1] [2]. This value represents the sum of all atomic masses within the molecular formula C₇H₄ClFO₄S, calculated using standard atomic weights [1] [4].

Element Number of Atoms Atomic Weight (g/mol) Mass Contribution (g/mol) Percentage (%) Carbon 7 12.011 84.077 35.24 Hydrogen 4 1.008 4.032 1.69 Chlorine 1 35.453 35.453 14.86 Fluorine 1 18.998 18.998 7.96 Oxygen 4 15.999 63.996 26.82 Sulfur 1 32.065 32.065 13.44

The elemental analysis reveals that carbon constitutes the largest mass percentage at 35.24%, followed by oxygen at 26.82%, reflecting the presence of multiple oxygen-containing functional groups [12] [13]. The chlorine content represents 14.86% of the total molecular mass, while sulfur contributes 13.44%, both significant due to the chlorosulfonyl substituent [1] [12].

Commercial specifications typically report the molecular weight as 238.62 grams per mole, with slight variations depending on the precision of atomic weight values used in calculations [1] [3] [4]. The elemental composition has been experimentally verified through analytical techniques, with carbon content ranging from 33.82 to 36.64% and hydrogen content from 1.62 to 1.76%, consistent with theoretical calculations [2] [12].

Physical State and Organoleptic Properties

5-(Chlorosulfonyl)-2-fluorobenzoic acid exists as a crystalline powder at room temperature [1] [2]. The compound presents as a white to off-white solid [1] [2] [3] [4], with some sources describing it as light-yellow to yellow powder or crystals [3]. The compound exhibits no characteristic odor as reported in safety documentation [5]. The physical form consistency across multiple suppliers indicates a stable crystalline structure under standard conditions.

Melting Point and Thermal Stability Parameters

The melting point of 5-(Chlorosulfonyl)-2-fluorobenzoic acid has been consistently reported across multiple sources. Thermo Scientific specifications indicate a melting point range of 110.0-116.0°C [1] [2], while other sources report 111-113°C [4] [6] [7]. The compound demonstrates thermal stability under recommended storage conditions [8] [9], though it may decompose upon exposure to excess heat, producing hazardous decomposition products including hydrogen sulfide, hydrogen fluoride, carbon oxides, and phosgene [8] [9].

Solubility Profile in Various Solvent Systems

The compound exhibits limited water solubility with an estimated value of 7077.95 mg/L at 25°C [10]. For analytical applications, the compound demonstrates solubility in organic solvents including acetonitrile and methanol [11]. Safety documentation indicates that water solubility information is not readily available from traditional sources [5] [9], suggesting that the compound may have poor aqueous solubility characteristic of aromatic sulfonyl chlorides. The compound requires dry conditions for storage, as it is sensitive to moisture due to the reactive chlorosulfonyl group [4] [12].

Density and Other Physical Constants

The density of 5-(Chlorosulfonyl)-2-fluorobenzoic acid is reported as 1.67 g/cm³ [4] [13]. The refractive index is documented as 1.568 [13] [14]. Additional physical constants include a flash point of 179.06°C (estimated) to 198.1°C [13] [10] [14], and a vapor pressure of 2.99 × 10⁻⁷ mmHg at 25°C [13]. The boiling point is estimated at 365.86°C by EPA T.E.S.T. methods and 404°C at 760 mmHg by EPI Suite calculations [13] [10].

Property Value Method/Source Density 1.67 g/cm³ Experimental [4] [13] Refractive Index 1.568 Experimental [13] [14] Flash Point 179.06°C - 198.1°C Computational [13] [10] [14] Vapor Pressure 2.99 × 10⁻⁷ mmHg at 25°C Computational [13] Boiling Point 365.86°C - 404°C at 760 mmHg Computational [13] [10]

Stability Characteristics and Degradation Pathways

5-(Chlorosulfonyl)-2-fluorobenzoic acid demonstrates chemical stability under recommended storage conditions [8]. The compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain stability [4] [15]. The compound is moisture sensitive due to the presence of the reactive chlorosulfonyl group [4] [12], which can undergo hydrolysis in the presence of water.

Degradation pathways include thermal decomposition leading to the release of irritating gases and vapors, specifically carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen halides [5] [8] [9]. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases [5] [8]. Hazardous polymerization does not occur under normal processing conditions [5] [8].

Spectroscopic Properties

Infrared Spectroscopic Profile

The infrared spectrum of 5-(Chlorosulfonyl)-2-fluorobenzoic acid exhibits characteristic absorption bands consistent with its functional groups. Sulfonyl chloride groups typically show strong characteristic bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ [16]. The carboxylic acid carbonyl stretch appears around 1700-1750 cm⁻¹, while the fluorobenzoic acid structure contributes additional characteristic absorptions [17] [18].

Thermo Scientific specifications confirm that the compound exhibits an authentic infrared spectrum [2] [19] [20] [21], indicating spectral consistency with the expected molecular structure. The spectrum would be expected to show:

- O-H stretch (carboxylic acid): ~3000-2500 cm⁻¹ (broad)

- C=O stretch (carboxylic acid): ~1700-1750 cm⁻¹

- S=O stretch (sulfonyl): ~1410-1370 and 1204-1166 cm⁻¹

- Aromatic C-H stretch: ~3000-3100 cm⁻¹

- Aromatic C=C stretch: ~1600-1500 cm⁻¹

Nuclear Magnetic Resonance Characterization

¹H NMR spectroscopy of 5-(Chlorosulfonyl)-2-fluorobenzoic acid would show characteristic aromatic proton signals in the 7-8 ppm region [22] [16]. The fluorine substitution at the 2-position would cause specific coupling patterns and chemical shift modifications in the aromatic region. The carboxylic acid proton typically appears as a broad singlet around 11-13 ppm.

¹³C NMR spectroscopy would reveal the aromatic carbons in the 120-140 ppm range, with the carboxylic acid carbon appearing around 170 ppm [22]. The fluorine substitution would cause characteristic coupling patterns in the ¹³C NMR spectrum.

¹⁹F NMR spectroscopy would provide specific information about the fluorine environment, with the fluorine signal expected in the -100 to -120 ppm range relative to CFCl₃ [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-(Chlorosulfonyl)-2-fluorobenzoic acid would show a molecular ion peak at m/z 238 corresponding to [M]⁺ [1] [2]. The chlorine isotope pattern would be evident, showing an A+2 peak at m/z 240 due to the ³⁷Cl isotope [16].

Characteristic fragmentation patterns would include:

- Loss of HCl (m/z 202): Common for aromatic chlorides

- Loss of SO₂Cl (m/z 155): Characteristic of sulfonyl chlorides [16] [24]

- Loss of COOH (m/z 193): Common for carboxylic acids

- Base peak potentially at m/z 99: Characteristic for sulfonyl chloride group [16]

The fragmentation mechanism would involve preferential cleavage of the sulfonyl chloride group, producing ions at m/z 99 and 101 (isotope pattern) characteristic of sulfonyl chlorides [16] [24] [25]. Additional fragments would result from the loss of carboxylic acid functionality and aromatic ring fragmentations.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Structural Features |

5-(Chlorosulfonyl)-2-fluorobenzoic acid possesses the molecular formula C₇H₄ClFO₄S, representing a substituted benzoic acid derivative with distinct functional groups positioned on the aromatic ring [1]. The compound features a benzene ring core with three primary substituents: a carboxylic acid group (-COOH), a fluorine atom at the ortho position relative to the carboxyl group, and a chlorosulfonyl group (-SO₂Cl) at the meta position [2]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F, which clearly delineates the connectivity and positioning of all atoms within the molecule [1] [3]. The International Chemical Identifier Key for this compound is CISMZCVQNVNWJW-UHFFFAOYSA-N, providing a unique chemical identifier for database searches and compound verification [1] [2]. The molecular architecture demonstrates the presence of multiple electron-withdrawing groups on the benzene ring, specifically the fluorine substituent at position 2 and the chlorosulfonyl moiety at position 5, both relative to the carboxylic acid functional group [1] [4]. This substitution pattern creates a compound with significant electronic effects that influence both its chemical reactivity and physical properties [5]. Systematic Nomenclature and Identification SystemsThe International Union of Pure and Applied Chemistry systematic name for this compound is 5-(chlorosulfonyl)-2-fluorobenzoic acid, which follows standard nomenclature conventions for substituted benzoic acids [1] [2]. The numbering system begins with the carboxylic acid carbon as position 1, with the fluorine atom occupying position 2 and the chlorosulfonyl group at position 5 [3] [4]. Alternative nomenclature systems recognize this compound through various synonymous names including 2-fluoro-5-chlorosulfonyl benzoic acid, 5-chlorosulphonyl-2-fluorobenzoic acid, and benzoic acid, 5-chlorosulfonyl-2-fluoro [1] [3]. The Chemical Abstracts Service has assigned the registry number 37098-75-2 to this compound, serving as the primary identifier for chemical databases and regulatory purposes [1] [6] [3].

The compound is also catalogued in various chemical databases under multiple product codes and synonyms, facilitating identification across different commercial and academic platforms [1] [3] [7]. These identification systems ensure consistent recognition and proper cataloguing within the global chemical information infrastructure [6] [7]. Structural Isomerism and Related CompoundsThe structural framework of 5-(Chlorosulfonyl)-2-fluorobenzoic acid allows for multiple isomeric possibilities based on the positioning of the fluorine and chlorosulfonyl substituents on the benzene ring [8] [9]. Positional isomers include compounds where these functional groups occupy different positions relative to the carboxylic acid group, creating distinct chemical entities with unique properties [8] [10]. Related structural analogues include 2-chloro-5-(fluorosulfonyl)benzoic acid, which represents a fluorosulfonyl derivative with the molecular formula C₇H₄ClFO₄S and Chemical Abstracts Service number 21346-66-7 [8]. This compound demonstrates the structural relationship between chlorosulfonyl and fluorosulfonyl derivatives within the same chemical family [8]. Another significant structural relative is 3-(chlorosulfonyl)-2-fluorobenzoic acid, bearing the molecular formula C₇H₄ClFO₄S but with the chlorosulfonyl group positioned at the 3-position instead of the 5-position [9]. This positional isomer exhibits the International Chemical Identifier Key VVXPMHNYFDAEJU-UHFFFAOYSA-N and Chemical Abstracts Service number 1909327-45-2 [9]. Additional structural variants include methylated derivatives such as 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoic acid with molecular formula C₈H₆ClFO₄S, demonstrating how methyl substitution can create related compounds within this chemical series [11]. The existence of multiple chloro-substituted analogues, including 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid with molecular formula C₇H₃Cl₂FO₄S, illustrates the structural diversity possible within this compound class [10]. Molecular Weight and Atomic CompositionThe molecular weight of 5-(Chlorosulfonyl)-2-fluorobenzoic acid has been determined to be 238.621 grams per mole through precise atomic mass calculations [1] [2]. This value represents the sum of all atomic masses within the molecular formula C₇H₄ClFO₄S, calculated using standard atomic weights [1] [4].

The elemental analysis reveals that carbon constitutes the largest mass percentage at 35.24%, followed by oxygen at 26.82%, reflecting the presence of multiple oxygen-containing functional groups [12] [13]. The chlorine content represents 14.86% of the total molecular mass, while sulfur contributes 13.44%, both significant due to the chlorosulfonyl substituent [1] [12]. Commercial specifications typically report the molecular weight as 238.62 grams per mole, with slight variations depending on the precision of atomic weight values used in calculations [1] [3] [4]. The elemental composition has been experimentally verified through analytical techniques, with carbon content ranging from 33.82 to 36.64% and hydrogen content from 1.62 to 1.76%, consistent with theoretical calculations [2] [12]. Physical State and Organoleptic Properties5-(Chlorosulfonyl)-2-fluorobenzoic acid exists as a crystalline powder at room temperature [1] [2]. The compound presents as a white to off-white solid [1] [2] [3] [4], with some sources describing it as light-yellow to yellow powder or crystals [3]. The compound exhibits no characteristic odor as reported in safety documentation [5]. The physical form consistency across multiple suppliers indicates a stable crystalline structure under standard conditions. Melting Point and Thermal Stability ParametersThe melting point of 5-(Chlorosulfonyl)-2-fluorobenzoic acid has been consistently reported across multiple sources. Thermo Scientific specifications indicate a melting point range of 110.0-116.0°C [1] [2], while other sources report 111-113°C [4] [6] [7]. The compound demonstrates thermal stability under recommended storage conditions [8] [9], though it may decompose upon exposure to excess heat, producing hazardous decomposition products including hydrogen sulfide, hydrogen fluoride, carbon oxides, and phosgene [8] [9]. Solubility Profile in Various Solvent SystemsThe compound exhibits limited water solubility with an estimated value of 7077.95 mg/L at 25°C [10]. For analytical applications, the compound demonstrates solubility in organic solvents including acetonitrile and methanol [11]. Safety documentation indicates that water solubility information is not readily available from traditional sources [5] [9], suggesting that the compound may have poor aqueous solubility characteristic of aromatic sulfonyl chlorides. The compound requires dry conditions for storage, as it is sensitive to moisture due to the reactive chlorosulfonyl group [4] [12]. Density and Other Physical ConstantsThe density of 5-(Chlorosulfonyl)-2-fluorobenzoic acid is reported as 1.67 g/cm³ [4] [13]. The refractive index is documented as 1.568 [13] [14]. Additional physical constants include a flash point of 179.06°C (estimated) to 198.1°C [13] [10] [14], and a vapor pressure of 2.99 × 10⁻⁷ mmHg at 25°C [13]. The boiling point is estimated at 365.86°C by EPA T.E.S.T. methods and 404°C at 760 mmHg by EPI Suite calculations [13] [10].

Stability Characteristics and Degradation Pathways5-(Chlorosulfonyl)-2-fluorobenzoic acid demonstrates chemical stability under recommended storage conditions [8]. The compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain stability [4] [15]. The compound is moisture sensitive due to the presence of the reactive chlorosulfonyl group [4] [12], which can undergo hydrolysis in the presence of water. Degradation pathways include thermal decomposition leading to the release of irritating gases and vapors, specifically carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen halides [5] [8] [9]. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases [5] [8]. Hazardous polymerization does not occur under normal processing conditions [5] [8]. Spectroscopic PropertiesInfrared Spectroscopic ProfileThe infrared spectrum of 5-(Chlorosulfonyl)-2-fluorobenzoic acid exhibits characteristic absorption bands consistent with its functional groups. Sulfonyl chloride groups typically show strong characteristic bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ [16]. The carboxylic acid carbonyl stretch appears around 1700-1750 cm⁻¹, while the fluorobenzoic acid structure contributes additional characteristic absorptions [17] [18]. Thermo Scientific specifications confirm that the compound exhibits an authentic infrared spectrum [2] [19] [20] [21], indicating spectral consistency with the expected molecular structure. The spectrum would be expected to show:

Nuclear Magnetic Resonance Characterization¹H NMR spectroscopy of 5-(Chlorosulfonyl)-2-fluorobenzoic acid would show characteristic aromatic proton signals in the 7-8 ppm region [22] [16]. The fluorine substitution at the 2-position would cause specific coupling patterns and chemical shift modifications in the aromatic region. The carboxylic acid proton typically appears as a broad singlet around 11-13 ppm. ¹³C NMR spectroscopy would reveal the aromatic carbons in the 120-140 ppm range, with the carboxylic acid carbon appearing around 170 ppm [22]. The fluorine substitution would cause characteristic coupling patterns in the ¹³C NMR spectrum. ¹⁹F NMR spectroscopy would provide specific information about the fluorine environment, with the fluorine signal expected in the -100 to -120 ppm range relative to CFCl₃ [23]. Mass Spectrometric Fragmentation PatternsMass spectrometric analysis of 5-(Chlorosulfonyl)-2-fluorobenzoic acid would show a molecular ion peak at m/z 238 corresponding to [M]⁺ [1] [2]. The chlorine isotope pattern would be evident, showing an A+2 peak at m/z 240 due to the ³⁷Cl isotope [16]. Characteristic fragmentation patterns would include:

The fragmentation mechanism would involve preferential cleavage of the sulfonyl chloride group, producing ions at m/z 99 and 101 (isotope pattern) characteristic of sulfonyl chlorides [16] [24] [25]. Additional fragments would result from the loss of carboxylic acid functionality and aromatic ring fragmentations. XLogP3 1.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Corrosive Wikipedia

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|